Disodium;oxo(114C)methanediolate
Description
Disodium;oxo(114C)methanediolate is a sodium salt derived from the conjugate base of methanediol (HO–C(OH)–O⁻), with the central carbon atom isotopically labeled as carbon-14 (¹⁴C). The "114C" notation refers to radiocarbon (¹⁴C) isotopic measurements, a convention used in environmental and geochemical studies to track carbon cycling . Structurally, the compound features a methanediolate ion (C(OH)₂O²⁻) coordinated with two sodium cations. Its isotopic labeling makes it valuable in tracer studies, particularly in biogeochemical and pharmaceutical research, where precise tracking of carbon pathways is critical .
The compound’s synthesis likely involves the incorporation of ¹⁴C into the methanediolate backbone, analogous to barium [¹⁴C]carbonate (Ba¹⁴CO₃), a radiocarbon standard used in isotopic calibration . Applications include environmental carbon flux studies, pharmaceutical labeling, and metabolic pathway analysis in plants, as seen in ¹⁴C-oxalic acid tracer experiments .
Properties
IUPAC Name |
disodium;oxo(114C)methanediolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;oxo(114C)methanediolate can be synthesized through several methods. One common method involves the Solvay process, which uses sodium chloride (NaCl) and calcium carbonate (CaCO3) as raw materials. The reaction involves the following steps:
- Ammonia (NH3) is absorbed in water to form ammonium hydroxide (NH4OH).
- Carbon dioxide (CO2) is bubbled through the ammonium hydroxide solution to form ammonium carbonate ((NH4)2CO3).
- Sodium chloride is added to the ammonium carbonate solution, resulting in the formation of sodium bicarbonate (NaHCO3) and ammonium chloride (NH4Cl).
- Sodium bicarbonate is then heated to decompose it into this compound and water (H2O).
Industrial Production Methods
In industrial settings, this compound is produced using the Solvay process on a large scale. The process involves the continuous recycling of ammonia, making it economically viable and environmentally friendly. The final product is obtained by crystallizing and drying the this compound.
Chemical Reactions Analysis
Types of Reactions
Disodium;oxo(114C)methanediolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium carbonate peroxide (Na2CO4).
Reduction: It can be reduced to form sodium bicarbonate (NaHCO3).
Substitution: It can react with acids to form corresponding salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Carbon dioxide (CO2) is used to reduce this compound to sodium bicarbonate.
Substitution: Acids such as hydrochloric acid (HCl) are used to react with this compound.
Major Products Formed
Oxidation: Sodium carbonate peroxide (Na2CO4).
Reduction: Sodium bicarbonate (NaHCO3).
Substitution: Corresponding salts (e.g., sodium chloride) and carbon dioxide (CO2).
Scientific Research Applications
Disodium;oxo(114C)methanediolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent to maintain pH levels.
Biology: It is used in biological research to study cellular processes and as a component in buffer solutions.
Medicine: It is used in the pharmaceutical industry to manufacture antacids and other medications.
Industry: It is used in the production of glass, detergents, and paper, as well as in water treatment processes.
Mechanism of Action
The mechanism of action of disodium;oxo(114C)methanediolate involves its ability to act as a base and neutralize acids. It dissociates in water to form sodium ions (Na+) and carbonate ions (CO3^2-), which can react with hydrogen ions (H+) to form water and carbon dioxide. This neutralization reaction is the basis for its use as an antacid and buffering agent.
Comparison with Similar Compounds
Disodium Oxalate (Na₂C₂O₄)
- Structure : Disodium oxalate consists of two carboxylate groups (C₂O₄²⁻) bonded to sodium ions, contrasting with the single hydroxylated carbon in methanediolate .
- Applications: Used as a primary standard in redox titrations and pharmaceutical quality control (e.g., sodium aminosalicylate derivatives) .
Cadmium Oxalate (CdC₂O₄)
- Structure : A heavy metal oxalate with Cd²⁺ instead of Na⁺, imparting higher toxicity .
- Isotopic Behavior: Not typically ¹⁴C-labeled; used in crystallography and material science.
- Key Difference : Methanediolate’s sodium ions enhance solubility in aqueous systems, whereas cadmium oxalate’s low solubility limits its environmental mobility .
Barium [¹⁴C]Carbonate (Ba¹⁴CO₃)
- Structure : A carbonate salt with ¹⁴C labeling, structurally distinct from methanediolate’s diolate group .
- Applications: Both serve as radiocarbon standards, but barium carbonate is preferred in oceanographic studies due to its stability in alkaline conditions .
Isotopic Behavior and Analytical Considerations
¹⁴C Depletion in Purification Methods
- Liquid chromatography (LC) methods introduce ¹⁴C-depleted blank carbon (−400‰ to −600‰), affecting methanediolate’s measured ¹¹⁴C values. In contrast, gas chromatography (GC) and wet-chemical isolation show minimal contamination, as seen in alkenone and alkanoic acid studies .
- Example : LC-purified chlorophyll-a in E. huxleyi cultures showed ¹⁴C depletion (−229‰ to −464‰) compared to GC-purified standards, highlighting method-dependent biases .
Harmonization of ¹¹⁴C Data
- ¹¹⁴C values are often converted from fraction modern (Fm) using standardized protocols. Methanediolate’s ¹¹⁴C data must align with conventions applied to dissolved inorganic carbon (DIC) and marine organic matter for cross-study comparisons .
Carbon Cycle Tracing
- Methanediolate’s ¹¹⁴C signature aids in quantifying carbon fluxes in marine systems, similar to alkenones and DIC measurements. For instance, deep-ocean ¹¹⁴C values (−464‰) reflect ventilation rates and carbon residence times, critical for modeling deglacial carbon cycles .
- Contrast : Methanediolate’s smaller molecular size may increase bioavailability compared to high-molecular-weight dissolved organic carbon (SPE-DOM), which exhibits more negative ¹¹⁴C values due to older carbon sources .
Plant Metabolism Studies
- In Brassica napus (rapeseed), ¹⁴C-labeled oxalic acid is metabolized into sugars and amino acids, with抗病 varieties showing higher转化 rates (57% vs. <57% in susceptible strains). Methanediolate could similarly trace metabolic pathways, though its hydroxyl groups may alter uptake kinetics .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Representative ¹¹⁴C Values in Environmental Samples
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
